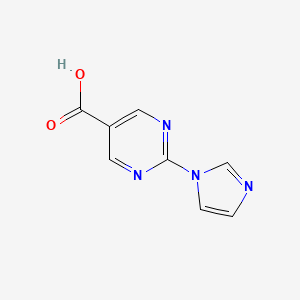

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with imidazole-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired product .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions, forming esters critical for prodrug development or solubility modulation.

| Reagents/Conditions | Product | Notes | Sources |

|---|---|---|---|

| Methanol + H₂SO₄ (reflux) | Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate | Classic Fischer esterification; requires acid catalysis. | |

| DCC/DMAP + ROH | Corresponding alkyl/aryl esters | Efficient coupling with alcohols via carbodiimide-mediated activation. |

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical derivatization.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, simplifying the heterocyclic system.

Metal Coordination

The imidazole ring acts as a ligand, forming coordination complexes with transition metals.

| Metal Salt | Complex Structure | Application | Sources |

|---|---|---|---|

| Cu(II) acetate | [Cu(L)₂(H₂O)₂]²⁺ | Catalytic or antimicrobial activity. | |

| Fe(III) chloride | Fe(L)₃Cl₃ | Potential use in materials science. |

Mechanism : Imidazole’s nitrogen lone pairs coordinate with metal centers, stabilizing complexes through chelation.

Nucleophilic Aromatic Substitution

Electrophilic positions on the pyrimidine ring (e.g., C4, C6) may undergo substitution under activating conditions.

| Reagents | Product | Position | Notes | Sources |

|---|---|---|---|---|

| POCl₃, Δ | Chlorinated derivatives | C4 or C6 | Requires electron-deficient ring; limited by carboxylic acid’s deactivating effect. | |

| NH₃ (g) | Aminopyrimidine analog | C4 | Low yield due to poor ring activation. |

Biological Activity and Enzyme Interactions

The compound’s imidazole and pyrimidine motifs enable interactions with biological targets:

-

Enzyme Inhibition : Competes with ATP in kinase binding pockets via hydrogen bonding (imidazole) and electrostatic interactions (carboxylic acid) .

-

Antimicrobial Activity : Disrupts bacterial cell wall synthesis through metal-ion chelation (e.g., Zn²⁺ proteases) .

Supramolecular Assembly

In solid-state, hydrogen bonding between carboxylic acid and imidazole groups forms 1D chains or 3D frameworks, influencing crystallinity .

科学的研究の応用

Scientific Research Applications

The compound has been investigated for various applications:

Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for numerous synthetic transformations, such as nucleophilic substitutions and coordination with metal ions.

Biology : Research indicates that 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid exhibits potential as an enzyme inhibitor or ligand for biological receptors. Preliminary studies have shown its ability to inhibit enzymes involved in inflammatory pathways, suggesting its role in treating inflammatory diseases.

Medicine : The compound has been explored for its antimicrobial and anticancer properties. Notably, it has demonstrated efficacy against certain bacterial strains and has shown promise in inhibiting cancer cell proliferation .

Industry : In industrial applications, it is utilized in developing advanced materials and catalysts for various chemical processes.

Case Studies

Several studies highlight the compound's effectiveness in different contexts:

- Antimicrobial Activity : A study evaluated the compound's ability to inhibit metallo-beta-lactamases (MBLs) that confer antibiotic resistance in Gram-negative bacteria. The results indicated that derivatives of this compound could significantly enhance the efficacy of carbapenem antibiotics against resistant strains like Pseudomonas aeruginosa .

- Anticancer Properties : Research demonstrated that the compound could inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The structural features of the compound contribute to its selective binding to cancer-related proteins.

作用機序

The mechanism of action of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the stabilization of transition states in catalytic processes .

類似化合物との比較

Similar Compounds

- 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester

- 2-(2-Methoxyethylamino)pyrimidine-5-boronic acid, pinacol ester

- 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester

Uniqueness

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is unique due to its specific combination of imidazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

生物活性

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an imidazole group and a carboxylic acid functionality. Its synthesis typically involves the cyclization of 2-aminopyrimidine with imidazole-1-carboxylic acid, often catalyzed by potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| Derivative A | S. aureus | 0.0039 |

| Derivative B | E. coli | 0.025 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values demonstrating its potency in reducing inflammation similar to established anti-inflammatory drugs like indomethacin .

Table 2: COX Inhibition by this compound

| Compound | COX Enzyme | IC50 (μM) |

|---|---|---|

| Compound X | COX-1 | 95.0 |

| Compound Y | COX-2 | 0.36 |

Antitumor Activity

In vitro studies have shown promising anticancer activities against various cancer cell lines, including A549 human lung cancer cells. The treatment with specific derivatives resulted in a significant reduction in cell viability, indicating their potential as anticancer agents .

Table 3: Anticancer Activity of Derivatives

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Derivative C | A549 | 67.4 |

| Derivative D | A549 | 59.5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to metal ions or active sites of enzymes, inhibiting their activity and disrupting enzyme-substrate interactions .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antibacterial Efficacy : A study demonstrated that certain derivatives effectively inhibited growth in multidrug-resistant bacterial strains, suggesting their utility in treating resistant infections .

- Cancer Treatment : Research indicated that the compound's derivatives significantly reduced viability in cancer cell lines, highlighting their potential for further development as anticancer therapies .

特性

IUPAC Name |

2-imidazol-1-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-7(14)6-3-10-8(11-4-6)12-2-1-9-5-12/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOSTJUXHQLBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。